molecular formula C26H22O7 B220613 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose CAS No. 124152-17-6

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose

Cat. No. B220613
CAS RN: 124152-17-6
M. Wt: 446.4 g/mol
InChI Key: HYQISMBJGQVBLA-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .


Molecular Structure Analysis

The molecular formula of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .

Scientific Research Applications

Chromones and Radical Scavengers

Chromones, similar in structure to benzopyran derivatives, have been recognized for their antioxidant properties, potentially relevant to the study of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose. The ability of chromones to neutralize active oxygen and free radicals suggests their use in mitigating cell impairment and diseases (Yadav et al., 2014).

Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, showcasing a similar benzene core to 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, underline the importance of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights the potential for 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar fields (Cantekin et al., 2012).

Antioxidant Activity Analysis

The methodologies used in determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), could be applicable for assessing the antioxidant properties of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose (Munteanu & Apetrei, 2021).

Detoxification Studies with Lactic Acid Bacteria

Research on the use of probiotics and lactic acid bacteria for detoxifying contaminants like benzo[a]pyrene (B[a]p) might offer insights into the potential applications of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in food safety or pharmacology (Shoukat, 2020).

Hexaazatriphenylene Derivatives in Organic Materials

The role of hexaazatriphenylene (HAT) derivatives in the development of organic materials, including their use as n-type semiconductors and in energy storage, points to the possible use of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar applications (Segura et al., 2015).

Baicalein and Anti-cancer Effects

The study of baicalein, a flavonoid compound, for its anti-cancer activities provides a model for investigating the biological activities of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, particularly if it shares similar structural features or functional groups (Bie et al., 2017).

properties

IUPAC Name

[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEODWWVAXXZRMB-ZRBLBEILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.